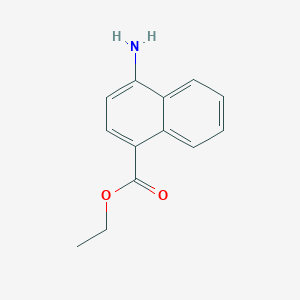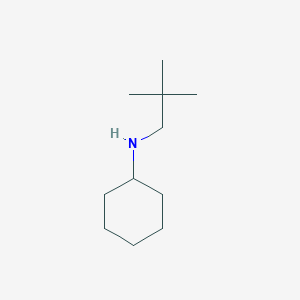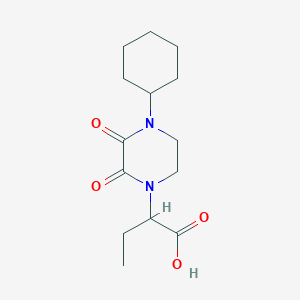![molecular formula C14H16N2O4 B3173952 [4-(2-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid CAS No. 951523-96-9](/img/structure/B3173952.png)
[4-(2-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid
説明
[4-(2-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid, also known as 4-Methylbenzyl 2,3-dioxopiperazin-1-yl acetic acid (MBDPA), is an organic compound belonging to the class of piperazine derivatives. It has been studied for its potential applications in the fields of medicine, pharmacology, and biochemistry. MBDPA has been found to possess a number of biochemical and physiological effects, as well as advantageous and limiting qualities for laboratory experiments.
科学的研究の応用
Environmental Impact and Biodegradation
Herbicides and Environmental Toxicology : The environmental fate, behavior, and toxicological impact of herbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D), have been extensively studied. These studies focus on the effects of herbicides on non-target species, including aquatic organisms, and their biodegradation by microorganisms. It's indicated that the indiscriminate use of pesticides can cause significant environmental damage, highlighting the importance of understanding the biodegradation pathways of such compounds (Magnoli et al., 2020).
Advanced Oxidation Processes for Degradation : Advanced oxidation processes (AOPs) have been explored for the degradation of recalcitrant compounds in the environment, such as acetaminophen and its by-products. These processes lead to the generation of different kinetics, mechanisms, and by-products, contributing to the understanding of degradation pathways and the impact of such compounds on the environment (Qutob et al., 2022).
Toxicology and Human Health
- Toxicological Reviews : Reviews of toxicological data, such as those on 2,4-D herbicide, help in understanding the specific characteristics of toxicity and mutagenicity. These reviews provide insights into global trends in research and identify gaps that contribute to future research efforts (Zuanazzi et al., 2020).
Analytical and Assessment Methods
- Analytical Methods for Antioxidant Activity : The development and critical evaluation of tests used to determine antioxidant activity, including those based on chemical reactions and electrochemical (bio)sensors, are crucial in analyzing the kinetics and processes involving antioxidants. Such studies offer a foundation for assessing the antioxidant capacity of complex samples, potentially including compounds similar to the one of interest (Munteanu & Apetrei, 2021).
特性
IUPAC Name |
2-[4-[(2-methylphenyl)methyl]-2,3-dioxopiperazin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-10-4-2-3-5-11(10)8-15-6-7-16(9-12(17)18)14(20)13(15)19/h2-5H,6-9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSPWNQONRNQAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(C(=O)C2=O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Methyl trans-2-{[(tert-butoxy)carbonyl]amino}cyclobutane-1-carboxylate](/img/structure/B3173897.png)
![2-[(1H-Indole-3-yl)carbonyl]thiazole-4-carboxylic acid](/img/structure/B3173900.png)
![2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one](/img/structure/B3173901.png)
![(4-oxo-2-thioxo-1,4-dihydro[1]benzofuro[3,2-d]pyrimidin-3(2H)-yl)acetic acid](/img/structure/B3173909.png)
![3,9-Dibromo-5,11-dioctyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B3173915.png)
![3-[(3,4-Dioxo-2-pyrrolidin-1-ylcyclobut-1-en-1-yl)amino]propanoic acid](/img/structure/B3173919.png)

![ethyl 1-{[3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]carbonyl}piperidine-4-carboxylate](/img/structure/B3173929.png)
![[4-(3-Methylbenzyl)-2,3-dioxopiperazin-1-yl]acetic acid](/img/structure/B3173938.png)
![{2-[5-(Pyrrolidin-1-ylsulfonyl)-1H-1,2,3-benzotriazol-1-yl]ethyl}amine](/img/structure/B3173943.png)
![1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-4-carboxylic acid](/img/structure/B3173961.png)